2-(4-fluorophenyl)-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

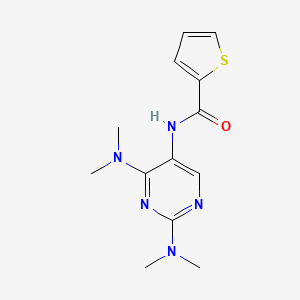

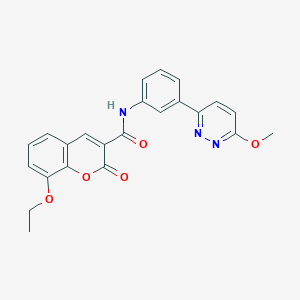

The compound seems to be a complex organic molecule that likely contains an isoindole core structure, which is a type of heterocyclic compound . The molecule also appears to have a nitro group (-NO2) and a fluorophenyl group (C6H4F), which are common functional groups in organic chemistry .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile have been synthesized following a 'green protocol’ .科学的研究の応用

Synthesis Methods

Various synthetic approaches and modifications to the core structure of 2-(4-fluorophenyl)-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione and its related compounds have been explored:

Microwave-Assisted Synthesis

An efficient synthesis method for N-(arylaminomethyl)-phthalimides, closely related to the chemical structure , was described. The process involved the reaction of N-hydroxymethylphthalimide with aryl- and [1,2,4-triazol-3 and 4-yl]-amines, facilitated by both conventional and microwave-mediated methods. The microwave-assisted synthesis was highlighted for its rapidity and high yield. This method also proposed different mechanisms for the formation of these compounds based on the phase (solution vs. microwave-accelerated conditions) (Sena et al., 2007).

Herbicidal Applications and Synthesis

A compound structurally similar to the chemical was synthesized and identified for its herbicidal activity. This included the synthesis of novel compounds starting from 5-fluoro-2-nitrophenol and evaluating their efficacy as herbicides, with some showing promise comparable to commercial herbicides (Huang et al., 2005).

Structural and Activity Studies

Research has also focused on the crystal structure analysis and potential biological activities of these compounds:

Crystal Structure Analysis

Detailed structural determination through X-ray single crystal diffraction was conducted on a compound related to the chemical . The study provided insights into the molecular structure, which can be crucial for understanding the reactivity and interaction of the compound with various biological targets (Ming-zhi et al., 2005).

Anticancer Activity

Isoindole-1,3(2H)-dione derivatives, structurally similar to the chemical , have been studied for their anticancer activities. The presence of different substituents was found to significantly impact their cytotoxic effects on various cancer cell lines, indicating the potential of structural modification to enhance biological activity (Tan et al., 2020).

作用機序

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, resulting in various changes that contribute to their biological activities . The interaction often involves the formation of bonds between the indole derivative and the target receptor, which can lead to changes in the receptor’s function .

Biochemical Pathways

Indole derivatives are known to affect various pathways, leading to a broad spectrum of biological activities . These activities can result in downstream effects such as the inhibition of viral replication, reduction of inflammation, prevention of cancer cell proliferation, and more .

Result of Action

Given the broad range of biological activities associated with indole derivatives, the effects could potentially include the inhibition of certain enzymes, alteration of cell signaling pathways, and changes in gene expression .

Action Environment

Factors such as pH, temperature, and the presence of other compounds can potentially affect the action of this compound

This compound, like other indole derivatives, shows promise in various therapeutic applications due to its potential broad-spectrum biological activities .

特性

IUPAC Name |

2-(4-fluorophenyl)-5-nitroisoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7FN2O4/c15-8-1-3-9(4-2-8)16-13(18)11-6-5-10(17(20)21)7-12(11)14(16)19/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVCBEWYYYXZKFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2575628.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2575630.png)

![N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2575631.png)

![2-(3-(2-amino-2-oxoethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2575635.png)

![Methyl 4-[(4-cyano-6-phenyl-3-pyridazinyl)sulfanyl]benzenecarboxylate](/img/structure/B2575639.png)

![N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2575644.png)